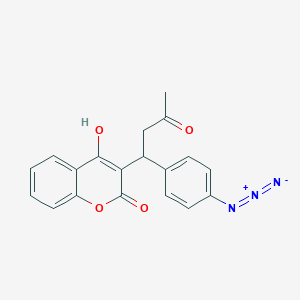

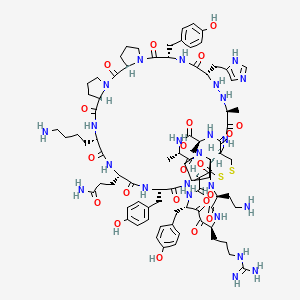

![molecular formula C27H32N4O4S B605970 2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)

2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide

Vue d'ensemble

Description

BC-1471 est un inhibiteur de petite molécule de l'activité de déubiquitinase de la protéine de liaison STAM (STAMBP). Il est connu pour inhiber l'activité de l'inflammasome de la protéine 7 contenant des domaines NACHT, LRR et PYD (NALP7), qui joue un rôle dans la régulation des réponses immunitaires innées .

Mécanisme D'action

Target of Action

The primary target of 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in the deubiquitination process, which is a posttranslational protein modification involved in a myriad of biological pathways .

Mode of Action

BC-1471 inhibits the isopeptidase activity of STAMBP . Isopeptidase activity is essential for the function of deubiquitinases like STAMBP, which deconjugate the single ubiquitin moiety or poly-ubiquitin chains from substrates . By inhibiting this activity, BC-1471 disrupts the normal function of STAMBP .

Biochemical Pathways

The inhibition of STAMBP by BC-1471 affects the ubiquitin-proteasome system (UPS), a central pathway in cellular function that regulates numerous biological processes, including immune responses, DNA repair, and the cell cycle . By disrupting the function of STAMBP, BC-1471 can influence these processes.

Result of Action

BC-1471 decreases the protein levels of NALP7, a constituent of the inflammasome, and suppresses the release of interleukin (IL)-1b after Toll-like receptor agonism . This suggests that BC-1471 can influence the regulation of innate immune responses .

Analyse Biochimique

Biochemical Properties

BC-1471 interacts with the STAM-binding protein (STAMBP), a deubiquitinase enzyme . It inhibits the deubiquitinase activity of STAMBP, which leads to a decrease in NACHT, LRR and PYD domains-containing protein 7 (NALP7) protein levels . This interaction suppresses the release of IL-1β after TLR agonism .

Cellular Effects

In cellular processes, BC-1471 has been observed to decrease endogenous NALP7 abundance in THP-1 cells . This effect is specific to NALP7 and does not affect NALP6, NALP3, ASC, or pro-caspase-1 . The suppression of IL-1β release by BC-1471 has been observed in several human inflammatory systems, including THP-1 monocyte/macrophages, PBMCs, and lung organ culture .

Molecular Mechanism

The molecular mechanism of BC-1471 involves the interruption of the STAMBP-Ub-NALP7 interaction . By inhibiting the deubiquitinase activity of STAMBP, BC-1471 prevents the deubiquitination of Ub-NALP7 in vitro . This leads to a decrease in NALP7 protein levels and a suppression of IL-1β release after TLR agonism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BC-1471 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé en utilisant des techniques standard de synthèse organique, notamment l'utilisation de groupes protecteurs, de réactions de couplage et d'étapes de purification .

Méthodes de production industrielle

La production industrielle de BC-1471 suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

BC-1471 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent être utilisées pour introduire différents substituants dans la molécule

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de BC-1471 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer la sélectivité et le rendement .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de BC-1471 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour des études plus poussées afin de comprendre la relation structure-activité et de développer des analogues plus puissants .

Applications de la recherche scientifique

BC-1471 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'activité de la déubiquitinase et pour développer de nouveaux inhibiteurs.

Biologie : Employé dans des études cellulaires pour comprendre le rôle de STAMBP et de NALP7 dans les réponses immunitaires.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans les maladies inflammatoires et les troubles immunitaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes de déubiquitinase

Mécanisme d'action

BC-1471 exerce ses effets en inhibant l'activité de déubiquitinase de la protéine de liaison STAM (STAMBP). Cette inhibition empêche la déubiquitination de NALP7, conduisant à sa dégradation et à la suppression de l'activité de l'inflammasome. Les cibles moléculaires impliquées comprennent l'enzyme STAMBP et la protéine NALP7. La voie implique le système ubiquitine-protéasome, qui régule la dégradation des protéines et les réponses immunitaires .

Applications De Recherche Scientifique

BC-1471 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study deubiquitinase activity and to develop new inhibitors.

Biology: Employed in cellular studies to understand the role of STAMBP and NALP7 in immune responses.

Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and immune disorders.

Industry: Utilized in the development of new drugs targeting deubiquitinase enzymes

Comparaison Avec Des Composés Similaires

BC-1471 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la déubiquitinase. Des composés similaires comprennent :

Inhibiteurs de USP7 : Ciblent l'enzyme protéase 7 spécifique de l'ubiquitine.

Inhibiteurs de USP30 : Ciblent l'enzyme protéase 30 spécifique de l'ubiquitine.

Inhibiteurs de UCHL1 : Ciblent l'enzyme hydrolase L1 du terminal carboxyle de l'ubiquitine

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leur sélectivité et leur puissance envers les enzymes de déubiquitinase spécifiques. BC-1471 se distingue par son inhibition spécifique de STAMBP et ses applications thérapeutiques potentielles dans les maladies inflammatoires .

Propriétés

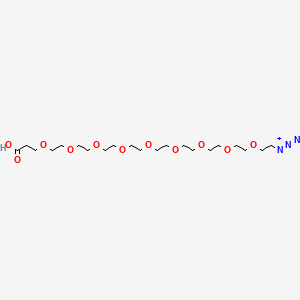

IUPAC Name |

2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRCJKXXVVAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper and its potential implications?

A1: The research paper [] investigates the role of the deubiquitinase STAMBP in regulating the NALP7 inflammasome, a key component of the innate immune system. While the abstract doesn't provide specific details about the compound "2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide", it highlights the broader scientific context of targeting deubiquitinases like STAMBP to potentially modulate inflammasome activity. This could have implications for developing new therapeutic strategies for inflammatory diseases associated with dysregulated NALP7 inflammasome activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.